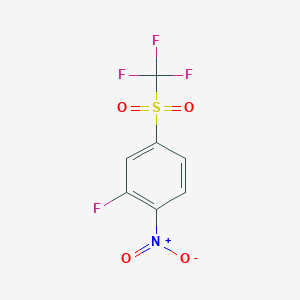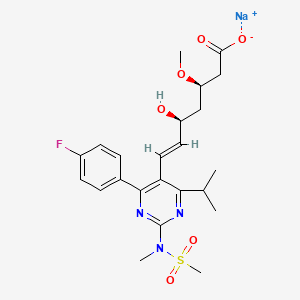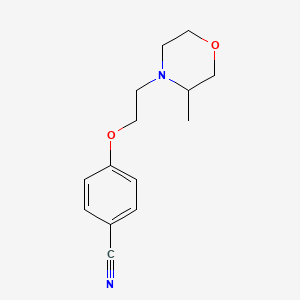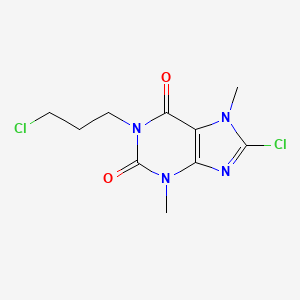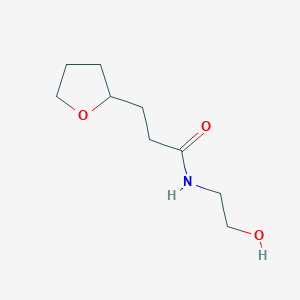
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide: is an organic compound characterized by the presence of a hydroxyethyl group and a tetrahydrofuran ring attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of 2-hydroxyethylamine with 3-(tetrahydrofuran-2-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group in n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: : n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: : In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the tetrahydrofuran ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)butanamide: Similar structure with an additional carbon in the backbone.
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)pentanamide: Similar structure with two additional carbons in the backbone.
n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)hexanamide: Similar structure with three additional carbons in the backbone.
Uniqueness: : n-(2-Hydroxyethyl)-3-(tetrahydrofuran-2-yl)propanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its relatively simple synthesis and versatile reactivity make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO3/c11-6-5-10-9(12)4-3-8-2-1-7-13-8/h8,11H,1-7H2,(H,10,12) |
Clé InChI |
CVGYDPQPKUOBTR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



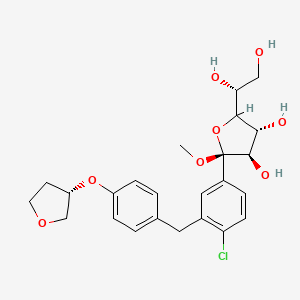

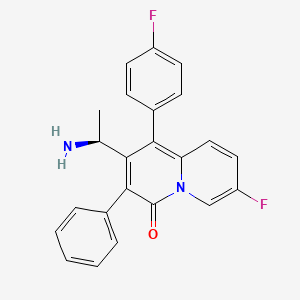
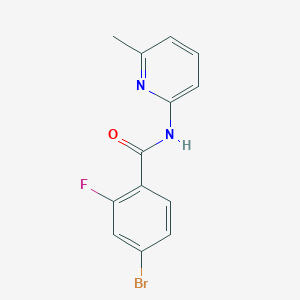
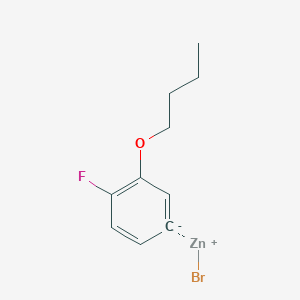
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
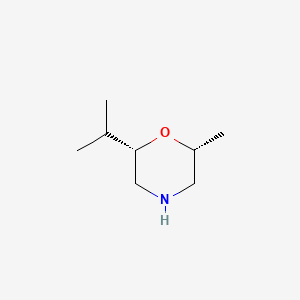
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)

